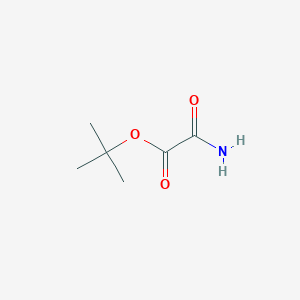

Tert-butyl 2-amino-2-oxoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(2,3)10-5(9)4(7)8/h1-3H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRDALWGTYZXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498920 | |

| Record name | tert-Butyl amino(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35454-04-7 | |

| Record name | tert-Butyl amino(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl carbamoylformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Tert-butyl 2-amino-2-oxoacetate in Modern Synthesis

An In-Depth Technical Guide to the Synthesis and Properties of Tert-butyl 2-amino-2-oxoacetate

This compound, also known as tert-butyl oxamate, is a bifunctional organic compound featuring a primary amide and a tert-butyl ester. This unique structural arrangement makes it a highly valuable building block in medicinal chemistry and organic synthesis. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively cleaved under acidic conditions, while the primary amide offers a versatile handle for a variety of chemical transformations. Its application is particularly prominent in the synthesis of complex heterocyclic systems and as a precursor for novel pharmaceutical agents and prodrugs.[1][2][3] This guide provides a comprehensive overview of its synthesis, properties, and the scientific rationale behind its utilization in demanding synthetic applications.

Physicochemical Properties

This compound is typically supplied as a white powder.[4] A summary of its key properties is presented below for quick reference by researchers.

| Property | Value | Source |

| CAS Number | 35454-04-7 | [4][5] |

| Molecular Formula | C₆H₁₁NO₃ | |

| Molecular Weight | 145.16 g/mol | [4] |

| Appearance | White Powder | [4] |

| Purity | Typically ≥95% | [4] |

| InChI Key | JQOLMUGUXNNIOR-UHFFFAOYSA-N | |

| Canonical SMILES | CC(C)(C)OC(=O)C(=O)N | N/A |

Core Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound primarily relies on the principle of nucleophilic acyl substitution, specifically the aminolysis (or ammonolysis) of a suitable ester precursor. The choice of starting material and reaction conditions is critical and is dictated by factors such as yield, purity, scalability, and the availability of reagents.

Strategy 1: Ammonolysis of Di-tert-butyl Oxalate

A direct and common approach involves the reaction of di-tert-butyl oxalate with ammonia. In this reaction, one of the ester groups undergoes nucleophilic attack by ammonia to form the primary amide, while the other remains intact.

-

Mechanistic Rationale : The reaction proceeds via a tetrahedral intermediate formed by the addition of ammonia to one of the ester carbonyls.[6] The subsequent collapse of this intermediate eliminates a tert-butoxide leaving group, which is then protonated to form tert-butanol. The use of a mono-functional nucleophile like ammonia allows for a selective mono-amidation. Driving the reaction to completion often requires an excess of ammonia and controlled temperature to prevent potential side reactions.

Strategy 2: Ammonolysis of Mixed Oxalate Esters

To improve selectivity and control, a mixed ester such as tert-butyl ethyl oxalate can be employed.[7] The ethyl ester is generally more reactive towards nucleophilic attack than the sterically hindered tert-butyl ester. This differential reactivity allows for the preferential formation of the desired product.

-

Expert Insight : The rationale behind using a mixed ester lies in exploiting the electronic and steric differences between the two ester groups. The less hindered ethyl group is a more accessible site for the ammonia nucleophile. This strategy minimizes the formation of the diamide byproduct and can lead to cleaner reactions and simpler purification.

Modern Amidation Techniques

Recent advancements in organic synthesis have introduced milder and more efficient methods for amidation that can be applied to this synthesis.[8]

-

Magnesium Nitride as an Ammonia Source : The use of magnesium nitride (Mg₃N₂) offers a convenient solid source of ammonia upon hydrolysis, allowing for a direct and efficient conversion of esters to primary amides under mild conditions.[8]

-

Sodium Amidoboranes : Reacting esters with sodium amidoboranes (NaNH₂BH₃) provides a rapid, catalyst-free method for synthesizing primary amides at room temperature, often with quantitative conversion.[9] This method is highly chemoselective and tolerant of various functional groups.[9]

The following diagram illustrates the general synthetic pathways to this compound.

Caption: Overview of synthetic routes to this compound.

Reaction Mechanism: Nucleophilic Acyl Substitution

Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The formation of the amide from an ester is a classic example of nucleophilic acyl substitution.

Caption: Mechanism of ester ammonolysis to form a primary amide.[6]

Applications in Drug Discovery and Development

The utility of this compound stems from its identity as a protected oxamic acid derivative. The oxalamide motif is a key structural feature in numerous biologically active compounds.

-

Prodrug Synthesis : The tert-butyl ester can act as a lipophilic promoiety to enhance the metabolic stability and pharmacokinetic profile of a parent drug.[2][3] This strategy is employed to improve drug delivery to target tissues, after which the ester is cleaved by enzymes or low pH to release the active carboxylic acid.[2][10]

-

Fragment-Based Drug Discovery (FBDD) : As a small, functionalized molecule, it serves as a valuable fragment for screening against biological targets. Its derivatives are used to build up larger, more potent inhibitors. For example, related oxalamic acid derivatives have been synthesized to target enzymes like Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1).[11]

-

Synthesis of Heterocycles : The dual functionality of the molecule allows it to be used in condensation reactions to form various heterocyclic rings, which are core scaffolds in many pharmaceuticals.[12]

Experimental Protocol: Synthesis from Di-tert-butyl Oxalate

This protocol describes a representative lab-scale synthesis via the ammonolysis of di-tert-butyl oxalate. This method is chosen for its straightforward execution and reliance on common reagents.

Objective : To synthesize this compound by selective mono-ammonolysis of di-tert-butyl oxalate.

Materials :

-

Di-tert-butyl oxalate

-

Ammonia solution (e.g., 7N in Methanol)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction flask (Round-bottom flask)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Workflow Visualization :

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure :

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve di-tert-butyl oxalate (1.0 eq) in anhydrous diethyl ether (approx. 5 mL per mmol of ester).

-

Cooling : Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Ammonia Addition : Slowly add a solution of ammonia in methanol (e.g., 7N, 1.1 eq) dropwise to the stirred solution over 30 minutes. Ensure the temperature remains below 10 °C during the addition.

-

Reaction : After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours. Then, remove the ice bath and allow the reaction to warm to room temperature and stir overnight.

-

Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Upon completion, cool the mixture again in an ice bath and quench by the slow addition of cold water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Drying and Concentration : Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound as a white solid.

Trustworthiness Note : Every step of this protocol is designed for safety and reproducibility. The slow, cooled addition of ammonia is critical to control the exothermicity of the reaction and to favor mono-amidation over the formation of the diamide byproduct. Monitoring by TLC is essential to prevent over-reaction and ensure optimal yield.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from the orthogonal reactivity of its amide and protected carboxylate functionalities. The synthetic routes are well-established, relying on the fundamental principles of nucleophilic acyl substitution, with modern methods offering improved efficiency and milder conditions.[9] For researchers in drug discovery and process development, a thorough understanding of its synthesis, properties, and mechanistic underpinnings is essential for leveraging this versatile molecule to its full potential in the creation of novel chemical entities.

References

-

Master Organic Chemistry. Formation of Amides From Esters. Available at: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

-

ResearchGate. Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Available at: [Link]

-

Chemistry LibreTexts. 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Available at: [Link]

-

JoVE. Preparation of Amides. Available at: [Link]

-

Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate. Available at: [Link]

-

ResearchGate. tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. Available at: [Link]

-

PubMed Central. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Available at: [Link]

-

ResearchGate. General synthesis of oxalamic acid derivatives (R²: methyl or tert. -butyl). Available at: [Link]

-

ResearchGate. Discovery of tert -Butyl Ester Based 6-Diazo-5-oxo- l -norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Available at: [Link]

-

Pharmaffiliates. tert-Butyl (4-(2-((2,2-diethoxyethyl)amino)-2-oxoacetyl)thiazol-2-yl)carbamate. Available at: [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

PubMed. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

-

Lookchem. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Available at: [Link]

-

MDPI. Amino Acids in the Development of Prodrugs. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [sytracks.com]

- 5. anaxlab.com [anaxlab.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Amide synthesis by acylation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to tert-Butyl 2-Amino-2-oxoacetate: Structure, Synthesis, and Applications in Drug Discovery

This technical guide provides an in-depth analysis of tert-butyl 2-amino-2-oxoacetate, a valuable building block for researchers, scientists, and professionals in drug development. This document will delve into its chemical structure, IUPAC nomenclature, synthesis protocols, and its strategic applications in medicinal chemistry, with a focus on the underlying scientific principles.

Chemical Identity and Structure

This compound is a bifunctional organic molecule that incorporates both an amide and a tert-butyl ester. These features make it a versatile reagent in organic synthesis, particularly in the construction of more complex molecules with pharmaceutical relevance.

IUPAC Name and Nomenclature

The systematic IUPAC name for this compound is This compound . Let's deconstruct this name to understand the underlying structure:

-

Acetate: This indicates a two-carbon chain as the parent structure, specifically a derivative of acetic acid.

-

2-oxo: A ketone functional group is present on the second carbon of the acetate chain.

-

2-amino: An amino group (-NH₂) is also attached to the second carbon.

-

tert-butyl: This prefix denotes a tert-butyl group (a central carbon atom attached to three methyl groups) forming an ester with the carboxylic acid functionality of the parent chain.[1]

The combination of these names leads to the final, unambiguous IUPAC name.

Chemical Structure

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 35454-04-7 | [2][3][4] |

| Molecular Formula | C₆H₁₁NO₃ | [4] |

| Molecular Weight | 145.16 g/mol | [2][4] |

| Appearance | White powder | [2] |

| Purity | >95% (typical) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the amidation of a suitable tert-butyl ester precursor.

General Synthetic Approach

A plausible and efficient synthetic route starts from a diester of oxalic acid, where one carboxylic acid is protected as a tert-butyl ester and the other as a more reactive ester (e.g., ethyl ester). The more reactive ester can then be selectively amidated.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Ethanedioic acid, 1-(1,1-dimethylethyl) 2-ethyl ester

-

Ammonia (aqueous solution or gas)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve Ethanedioic acid, 1-(1,1-dimethylethyl) 2-ethyl ester in an appropriate anhydrous solvent.

-

Amidation: Cool the solution to 0 °C using an ice bath. Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any excess ammonia. If an aqueous solution was used, perform a liquid-liquid extraction with a suitable organic solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry.

Role as a Protected Amino Acid Derivative

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality. This is particularly useful in peptide synthesis where the amino group needs to remain free for coupling reactions. The tert-butyl group can be selectively removed under acidic conditions, which are orthogonal to many other protecting groups used in peptide chemistry.[5][6]

A Versatile Synthetic Intermediate

As a bifunctional molecule, it can be used to introduce an amino-oxo-acetyl moiety into a larger molecule. This structural motif is present in various biologically active compounds. The amide and ester functionalities can be further modified to create a diverse library of compounds for screening in drug discovery programs. Amino acid derivatives are considered crucial building blocks for creating complex molecules in medicinal chemistry.[7][8]

Use in the Synthesis of Complex Heterocycles

The reactivity of the amide and ester groups can be harnessed in cyclization reactions to form various heterocyclic scaffolds. These scaffolds are often the core of many pharmaceutical agents.

Spectroscopic Characterization (Predicted)

While a specific, published spectrum for this compound was not found, the expected spectroscopic data can be predicted based on its functional groups.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | A sharp singlet around δ 1.3-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A broad singlet for the two protons of the primary amide. |

| ¹³C NMR | A signal for the quaternary carbon of the tert-butyl group around δ 80-85 ppm and the methyl carbons around δ 28 ppm. Signals for the two carbonyl carbons (ester and amide) in the range of δ 160-175 ppm. |

| IR Spectroscopy | Characteristic C=O stretching frequencies for the ester and amide carbonyls (typically in the range of 1650-1750 cm⁻¹). N-H stretching vibrations for the primary amide around 3200-3400 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (145.16 g/mol ). |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10][11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9][10][11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[11] Keep the container tightly closed.

-

Fire Safety: While not explicitly stated for this compound, related tert-butyl esters can be flammable. Keep away from heat, sparks, and open flames.[9][10]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its bifunctional nature, coupled with the utility of the tert-butyl protecting group, allows for its incorporation into a wide range of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the laboratory.

References

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Retrieved from [Link]

-

tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. (n.d.). Retrieved from [Link]

-

Tert Butyl Acetate - SAFETY DATA SHEET. (2024, March 13). Retrieved from [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: Tert-butyl acetate. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). Retrieved from [Link]

-

Short Summary of IUPAC Nomenclature of Organic Compounds. (n.d.). Retrieved from [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). Retrieved from [Link]

- Process for preparing amino acid tert-butyl ester hydrochloric acid salts. (n.d.).

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

-

tert-butyl 2-[[(E)-pent-2-enyl]amino]acetate. (n.d.). Retrieved from [Link]

-

How to name organic compounds using the IUPAC rules. (n.d.). Retrieved from [Link]

-

Brief Guide to the Nomenclature of Organic Chemistry. (n.d.). Retrieved from [Link]

-

TERT-BUTYL 2-AMINOACETATE HYDROCHLORIDE. (n.d.). Retrieved from [Link]

-

The Building Blocks of Innovation: Amino Acids in Chemical Research and Development. (n.d.). Retrieved from [Link]

-

Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR. (n.d.). Retrieved from [Link]

-

Illustrated Glossary of Organic Chemistry - Common names (n, neo, iso, sec, tert). (n.d.). Retrieved from [Link]

-

Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound? (2019, June 14). Retrieved from [Link]

-

Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. (n.d.). Retrieved from [Link]

-

Development of Oxetane Modified Building Blocks for Peptide Synthesis. (n.d.). Retrieved from [Link]

-

Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. (1989, August 2). Retrieved from [Link]

-

PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021, January 28). Retrieved from [Link]

Sources

- 1. Illustrated Glossary of Organic Chemistry - Common names (n, neo, iso, sec, tert) [chem.ucla.edu]

- 2. This compound [sytracks.com]

- 3. anaxlab.com [anaxlab.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. cometchemical.com [cometchemical.com]

- 10. images.nicindustries.com [images.nicindustries.com]

- 11. fishersci.com [fishersci.com]

"Tert-butyl 2-amino-2-oxoacetate" CAS number and molecular weight

An In-Depth Technical Guide to tert-Butyl 2-Amino-2-oxoacetate

Authored by a Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of multifunctional building blocks is paramount. This compound, also known by synonyms such as tert-butyl carbamoylformate and oxalamic acid tert-butyl ester, has emerged as a valuable reagent. Its structure uniquely combines a primary amide and a tert-butyl ester attached to adjacent carbonyl groups. This arrangement provides a synthetically versatile handle for the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry. The tert-butyl ester group serves as a sterically hindered protecting group that can be selectively removed under acidic conditions, while the primary amide offers a site for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its practical utility for researchers and professionals in drug discovery.

Core Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 35454-04-7 | [1][2][3] |

| 98549-05-4 | [4] | |

| Molecular Formula | C₆H₁₁NO₃ | [1][3] |

| Molecular Weight | 145.16 g/mol | [1][2][3] |

| Appearance | White powder / Solid | [2] |

| Purity | 95% - 98% | [2] |

| Synonyms | tert-butyl carbamoylformate, Oxalamic Acid Tert-butyl Ester, TERT-BUTYL AMINO(OXO)ACETATE | [4] |

Note on CAS Numbers: The compound is most frequently identified by CAS number 35454-04-7. The number 98549-05-4 is also listed by some suppliers for the same chemical structure.

Synthesis and Mechanistic Considerations

The preparation of this compound can be achieved through several synthetic pathways. A common and logical approach involves the reaction of a suitable oxamic acid precursor with a tert-butylating agent. One plausible route starts from ethyl oxalyl chloride, which can be converted to the corresponding amide, followed by selective esterification.

A generalized synthetic workflow is outlined below. The choice of reagents and conditions is critical to ensure high yield and purity, minimizing side reactions such as the hydrolysis of the ester or further reaction of the amide.

Caption: Figure 1: Generalized Synthetic Workflow for this compound.

Expertise & Experience: The ammonolysis step must be carefully controlled to prevent the formation of oxamide, a common byproduct. Using a stoichiometric amount of ammonia in a suitable aprotic solvent at low temperatures is advisable. For the transesterification, the use of a strong base like sodium hydride (NaH) facilitates the formation of the tert-butoxide in situ, which then acts as the nucleophile. The causality here is that the bulky tert-butyl group requires a more reactive nucleophile to displace the ethoxy group, and the irreversible deprotonation of tert-butanol drives the reaction forward.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its bifunctional nature. It serves as a valuable precursor for introducing the α-amino-α-oxoacetate moiety into target molecules. This structural motif is found in various biologically active compounds and can act as a peptidomimetic element.

Role as a Synthetic Intermediate

The amide nitrogen can be alkylated or acylated, and the tert-butyl ester can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) without affecting other sensitive functional groups. This orthogonality makes it an excellent building block in multi-step syntheses.

Caption: Figure 2: Role as a Building Block in Synthesis.

Application in Prodrug Development

The tert-butyl ester functionality is particularly relevant in the design of prodrugs.[5][6] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient. Amino acids and their derivatives are often used as carriers to improve the pharmacokinetic properties of drugs, such as solubility or membrane permeability.[7] The tert-butyl ester in this compound can enhance lipophilicity, which may improve absorption. Once absorbed, the ester can be hydrolyzed by esterases in the plasma or target tissues to release a more polar, active compound. This strategy is particularly useful for delivering drugs with poor oral bioavailability. For instance, the discovery of tert-butyl ester-based prodrugs of 6-diazo-5-oxo-l-norleucine (DON), a glutamine antagonist with anticancer properties, demonstrated enhanced metabolic stability and tumor delivery.[5][6]

Exemplary Experimental Protocol: Amide Coupling

The following protocol describes a general procedure for the coupling of this compound with a primary amine, a common transformation in medicinal chemistry. This protocol is a self-validating system; successful execution will yield a product with distinct analytical characteristics (e.g., mass, NMR signals) from the starting materials.

Objective: To synthesize N-benzyl-2-(tert-butoxy)-2-oxoacetamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM.

-

Addition of Reagents: Add benzylamine (1.0 eq), followed by HATU (1.1 eq) and DIPEA (2.0 eq). The order of addition can be critical; adding the base last often minimizes side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-2-(tert-butoxy)-2-oxoacetamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11][12] Avoid contact with skin, eyes, and clothing.[8] Do not ingest.[8]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents.[8]

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]

-

In case of skin contact: Wash off immediately with soap and plenty of water.[8]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[9]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its unique combination of a primary amide and a sterically hindered, acid-labile tert-butyl ester provides a robust platform for the synthesis of complex molecules, including novel pharmaceutical candidates and prodrugs. A thorough understanding of its properties, synthesis, and reactivity allows researchers to leverage its full potential in advancing drug discovery and development programs.

References

-

Anax Laboratories. This compound. [Link]

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

-

PubMed. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]

-

ResearchGate. Discovery of tert -Butyl Ester Based 6-Diazo-5-oxo- l -norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]

-

Tert Butyl Acetate - SAFETY DATA SHEET. [Link]

-

NIC Industries. Safety Data Sheet: Tert-butyl acetate. [Link]

-

MDPI. Amino Acids in the Development of Prodrugs. [Link]

-

Lookchem. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues. [Link]

Sources

- 1. anaxlab.com [anaxlab.com]

- 2. This compound [sytracks.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. cometchemical.com [cometchemical.com]

- 11. images.nicindustries.com [images.nicindustries.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

"Tert-butyl 2-amino-2-oxoacetate" physical and chemical properties

An In-depth Technical Guide to tert-Butyl 2-Amino-2-Oxoacetate

Introduction

This compound, also known as tert-butyl carbamoylformate or oxalamic acid tert-butyl ester, is a bifunctional organic compound featuring both a primary amide and a tert-butyl ester. This unique arrangement of functional groups makes it a valuable and versatile building block in modern organic synthesis. Its structure allows for selective manipulation; the tert-butyl ester serves as a sterically hindered protecting group for a carboxylic acid, which can be readily cleaved under acidic conditions, while the primary amide provides a site for further functionalization or hydrogen bonding interactions.

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of a reagent are critical for its effective use in synthesis. This compound is typically supplied as a white powder.[1] A summary of its key physical and chemical identifiers is provided in Table 1.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 35454-04-7 | [1][2][3] |

| Molecular Formula | C₆H₁₁NO₃ | [2][3][4] |

| Molecular Weight | 145.16 g/mol | [1][2][3] |

| Appearance | White powder / Solid | [1][4] |

| Typical Purity | ≥95% | [1] |

| InChI | InChI=1S/C6H11NO3/c1-6(2,3)10-5(9)4(7)8/h1-3H3,(H2,7,8) | [4] |

| InChIKey | JQOLMUGUXNNIOR-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization

While a full, dedicated spectroscopic analysis is not available in the provided results, the structure of this compound allows for the prediction of its key spectral features, drawing parallels from similar structures.

-

¹H NMR: The most prominent signal would be a sharp singlet at approximately δ 1.3-1.5 ppm, integrating to 9 hydrogens, which is characteristic of the magnetically equivalent protons of the tert-butyl group.[5][6] The two protons of the primary amide (-NH₂) would likely appear as a broad singlet further downfield, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR: The spectrum would show a signal for the quaternary carbon of the tert-butyl group around 28-30 ppm and the associated methyl carbons.[5] The two carbonyl carbons (ester and amide) would resonate at the low-field end of the spectrum, typically in the range of δ 160-170 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and amide functionalities, typically found in the region of 1650-1750 cm⁻¹. An N-H stretching band for the primary amide would also be visible around 3200-3400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (145.16 g/mol ).

Synthesis and Purification

This compound can be synthesized through several routes. One common method involves the amidation of a corresponding oxamate ester precursor, such as the ethyl ester of tert-butyl oxalate.[2]

Illustrative Synthetic Protocol

The following is a generalized, step-by-step methodology for the synthesis of this compound from an appropriate precursor.

-

Precursor Selection: Start with a mixed oxalate ester, such as mono-tert-butyl mono-ethyl oxalate. The ethyl ester is more reactive towards aminolysis than the sterically hindered tert-butyl ester.

-

Reaction Setup: Dissolve the starting ester in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet for an inert atmosphere (e.g., nitrogen or argon).

-

Aminolysis: Cool the solution in an ice bath (0 °C). Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., methanol). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, remove the solvent under reduced pressure. The crude product can be redissolved in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any unreacted ammonia and other water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The tert-butyl ester acts as a robust protecting group for a carboxylic acid, stable to many reaction conditions but selectively removable with strong acid. The primary amide can participate in a variety of coupling reactions.

Key Reactions

-

Amide Coupling: The primary amide can be coupled with various electrophiles. A significant application is its reaction with acylating agents to form N-acylated products. This is exemplified in the patented synthesis of a precursor to the anticoagulant drug Edoxaban, where this compound is coupled with another complex amine in the presence of a base like triethylamine.[7]

-

Ester Cleavage (Deprotection): The tert-butyl group is efficiently removed by treatment with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the corresponding carboxylic acid (oxalamic acid). This reaction is clean and typically proceeds at room temperature, making it a cornerstone of its utility in multi-step synthesis.

Caption: Primary reaction pathways for this compound.

Role in Drug Discovery and Development

-

Scaffold for Medicinal Chemistry: This compound serves as a key intermediate in the synthesis of complex pharmaceutical agents. Its use in preparing Edoxaban precursors highlights its importance in accessing intricate molecular architectures.[7]

-

Prodrug Development: Amino acid esters are frequently used as promoieties to enhance the pharmacokinetic properties of parent drugs, such as improving solubility or membrane permeability.[8] While not a direct amino acid, the structural motifs within this compound are relevant to prodrug design strategies, particularly for introducing small, polar fragments that can be enzymatically or chemically cleaved in vivo.[9][10]

-

Fragment-Based Drug Discovery (FBDD): With a low molecular weight (145.16 g/mol ) and useful functional handles for hydrogen bonding and covalent elaboration, this molecule fits the profile of a "fragment."[1][2][3] It can be used in screening campaigns to identify initial, low-affinity binders to biological targets, which can then be optimized into more potent leads.[11]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous nature. According to safety data sheets, it is classified as a corrosive material that can cause severe skin burns and eye damage.[12]

Table 2: Safety and Handling Guidelines

| Guideline | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. | [12] |

| Engineering Controls | Use only under a chemical fume hood to avoid breathing mist, vapors, or spray. | [12] |

| Handling | Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. | [12] |

| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere and keep refrigerated for long-term stability. | [12] |

| Incompatible Materials | Avoid contact with acids and strong oxidizing agents. | [12] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [12] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water or shower. | [12] |

| First Aid (Ingestion) | Rinse mouth. DO NOT induce vomiting. Seek immediate medical assistance. Ingestion can cause severe damage and perforation. | [12] |

Conclusion

This compound is a highly valuable reagent in organic and medicinal chemistry. Its well-defined physicochemical properties, combined with a predictable reactivity profile, make it an important tool for constructing complex molecules. The ability to selectively unmask a carboxylic acid from the tert-butyl ester while utilizing the primary amide as a synthetic handle provides a powerful strategic advantage in multi-step synthesis. Its successful application in the synthesis of pharmaceutical intermediates underscores its practical importance. Adherence to strict safety protocols is mandatory when handling this corrosive compound to ensure the well-being of laboratory personnel.

References

- ChemicalBook.this compound synthesis.

- Fisher Scientific.SAFETY DATA SHEET. (2009-09-26).

- Google Patents.EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

- SyTracks.this compound.

- CymitQuimica.this compound.

- Anax Laboratories.35454-04-7 | this compound.

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.

- BLD Pharmatech.Safety Data Sheet.

- MedChemExpress.tert-Butyl 2-aminoacetate | Amino Acid Derivative.

- CymitQuimica.Butyl 2-amino-2-oxoacetate.

- Advanced ChemBlocks.tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate.

- NIC Industries.Safety Data Sheet: Tert-butyl acetate.

- ChemCentral.com.TERT BUTYL ACETATE. (2019-09-01).

- Parchem.this compound (Cas 98549-05-4).

- MedChemExpress.tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate | Amino Acid Derivative.

- PubChem - NIH.Tert-butyl 2-hydroxyacetate | C6H12O3 | CID 11815394.

- SpectraBase.tert-butyl 2-[[(E)-pent-2-enyl]amino]acetate - Optional[MS (GC)] - Spectrum.

- ResearchGate.(PDF) tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate.

- Cefdinir Related.tert-Butyl (4-(2-((2,2-diethoxyethyl)amino)-2-oxoacetyl)thiazol-2-yl)carbamate.

- ResearchGate.(PDF) Discovery of tert -Butyl Ester Based 6-Diazo-5-oxo- l -norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.

- PubMed.Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023-11-23).

- Lookchem.Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues.

- Sigma-Aldrich.tert-Butyl 2-aminoacetate | 6456-74-2.

- Chemsrc.tert-butyl 2-oxoacetate | CAS#:7633-32-1. (2025-11-10).

- ChemicalBook.tert-Butyl acetoacetate(1694-31-1) 1H NMR spectrum.

- MDPI.Amino Acids in the Development of Prodrugs.

- ResearchGate.Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound? (2019-06-14).

Sources

- 1. This compound [sytracks.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. anaxlab.com [anaxlab.com]

- 4. Butyl 2-amino-2-oxoacetate | CymitQuimica [cymitquimica.com]

- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lookchem.com [lookchem.com]

- 12. fishersci.com [fishersci.com]

"Tert-butyl 2-amino-2-oxoacetate" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Tert-butyl 2-amino-2-oxoacetate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 35454-04-7), a key building block in organic synthesis. Due to the absence of extensive published quantitative data, this document establishes a predicted solubility profile based on first principles of chemical structure and intermolecular forces. We analyze the compound's physicochemical properties, detailing how its distinct functional groups—an amide, an ester, and a bulky tert-butyl group—govern its interactions with various classes of organic solvents. Furthermore, this guide presents a robust, step-by-step experimental protocol for researchers to accurately determine both qualitative and semi-quantitative solubility in the laboratory. This work is intended to serve as a foundational resource for chemists, researchers, and drug development professionals, enabling informed solvent selection for reaction design, purification processes, and formulation development.

Introduction

This compound, also known as tert-butyl oxamate, is a bifunctional organic compound featuring both an amide and a tert-butyl ester. Its molecular structure makes it a valuable intermediate in the synthesis of more complex molecules, including peptidomimetics and other pharmaceutically relevant scaffolds.

Understanding the solubility of this reagent is of paramount importance for its practical application.[1] Proper solvent selection is critical for:

-

Reaction Homogeneity: Ensuring that reactants are in the same phase is fundamental for achieving optimal reaction kinetics and yields.

-

Purification: Techniques such as crystallization and chromatography are entirely dependent on differential solubility of the target compound and its impurities.[2]

-

Handling and Dosing: Creating stock solutions for automated synthesis or screening requires precise knowledge of solubility limits.

This guide bridges the gap in available literature by providing a detailed theoretical framework and a practical methodology for assessing the solubility of this compound.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[2][3][4] The structure of this compound (MW: 145.16 g/mol )[5] presents a classic case of competing functionalities that dictate its solubility profile.

-

Polar Moieties:

-

Primary Amide (-CONH₂): This group is highly polar and can act as both a hydrogen bond donor (via N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). This feature promotes strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Ester (-COOC(CH₃)₃): The ester carbonyl oxygen is a hydrogen bond acceptor, contributing to the compound's affinity for polar solvents.

-

-

Non-Polar Moiety:

-

Tert-butyl Group (-C(CH₃)₃): This bulky, aliphatic group is sterically hindering and highly non-polar (lipophilic). It creates regions of the molecule that interact favorably with non-polar solvents through van der Waals forces but can limit solubility in highly polar solvents like water.

-

Overall Prediction: The presence of the hydrogen-bonding amide group is expected to be the dominant factor in its solubility. Therefore, this compound is predicted to be most soluble in polar organic solvents, particularly those that are effective hydrogen bond acceptors or donors. Its solubility in non-polar, aliphatic, or aromatic solvents is expected to be low.

Predicted Solubility Profile in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound based on solvent properties and the chemical principles outlined above. These predictions provide a starting point for experimental verification.

| Solvent Class | Solvent | Dielectric Constant (20°C)¹ | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | 32.7 | Soluble | Strong hydrogen bonding interactions with the amide and ester groups. |

| Ethanol | 24.6[6] | Soluble | Similar to methanol, capable of extensive hydrogen bonding. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.0[6] | Very Soluble | Excellent hydrogen bond acceptor, effectively solvates the amide N-H protons. |

| N,N-Dimethylformamide (DMF) | 36.7[6] | Very Soluble | Strong polar aprotic solvent that is an excellent hydrogen bond acceptor. | |

| Acetonitrile | 37.5[6] | Soluble | Polar solvent, though a weaker hydrogen bond acceptor than DMSO or DMF. | |

| Acetone | 20.7[6] | Soluble | The carbonyl group can accept hydrogen bonds from the amide. | |

| Tetrahydrofuran (THF) | 7.6 | Sparingly Soluble | Moderately polar; may be a borderline solvent due to lower polarity. | |

| Halogenated | Dichloromethane (DCM) | 9.1 | Sparingly Soluble | Can act as a weak hydrogen bond acceptor; solubility likely limited. |

| Chloroform | 4.81[6] | Poorly Soluble | Low polarity and weak interactions with the polar functional groups. | |

| Non-Polar | Toluene | 2.38 | Insoluble | Aromatic, but lacks the polarity to overcome the solute-solute interactions of the polar amide. |

| Hexane / Heptane | 1.9[6] | Insoluble | Aliphatic and non-polar; unable to effectively solvate the polar amide and ester groups. | |

| Diethyl Ether | 4.34[6] | Poorly Soluble | Low polarity and steric hindrance limit effective solvation. |

¹Dielectric constants are sourced from the common organic solvents table, unless otherwise noted.[6]

Experimental Protocol for Solubility Determination

This section provides a standardized workflow for determining the solubility of this compound. The protocol is designed to be self-validating by progressing from a qualitative assessment to a more precise semi-quantitative measurement.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for solubility determination.

Materials and Equipment

-

This compound (white powder)[5]

-

Analytical balance (± 0.1 mg)

-

Glass vials (e.g., 4 mL) with caps

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

-

A selection of organic solvents (analytical grade)

Step-by-Step Procedure

This procedure should be performed for each solvent to be tested.

-

Preparation: Accurately weigh approximately 5.0 mg of this compound into a clean, dry glass vial. Record the exact mass.

-

Initial Solvent Addition: Add 0.5 mL of the selected organic solvent to the vial.[7]

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds.

-

Qualitative Observation: Allow the mixture to stand for 1-2 minutes. Visually inspect the solution against a dark background.

-

If the solid has completely dissolved with no visible particles, the compound is soluble at a concentration of >10 mg/mL. Proceed to test the next solvent.

-

If any solid remains, proceed to the next step.

-

-

Second Solvent Addition: To the same vial, add another 0.5 mL of the solvent, bringing the total volume to 1.0 mL.

-

Second Mixing: Re-cap the vial and vortex again for 60 seconds.

-

Final Observation: Let the mixture stand and visually inspect again.

-

If the solid is now completely dissolved, the compound is sparingly soluble with a solubility of approximately 5 mg/mL.

-

If solid material still remains, the compound is considered insoluble or very poorly soluble (<5 mg/mL) in that solvent under these conditions.

-

Key Factors Influencing Experimental Results

When performing solubility tests, several factors can influence the outcome. Understanding these provides a more complete picture of a compound's behavior.

-

Temperature: The solubility of most solids increases with temperature.[3] The protocol described is for ambient room temperature. For applications requiring heating, solubility should be re-evaluated at the target temperature.

-

Purity of Compound: Impurities in the this compound sample can affect its dissolution characteristics.

-

Solvent Grade: The presence of water or other contaminants in the solvent can significantly alter its polarity and solvating power. Always use dry, analytical-grade solvents for consistency.

-

Kinetic vs. Thermodynamic Solubility: This protocol measures apparent, or kinetic, solubility. True thermodynamic equilibrium solubility may require longer incubation times (e.g., 24 hours) and is often determined using methods like the shake-flask method followed by concentration analysis (e.g., HPLC, NMR).[3][8]

Conclusion

This compound is a molecule with a dual-nature chemical structure, featuring both highly polar and non-polar groups. Based on this structure, it is predicted to be readily soluble in polar organic solvents such as DMSO, DMF, and alcohols, while exhibiting poor solubility in non-polar solvents like hexanes and toluene. This guide provides a robust and efficient experimental protocol for researchers to validate these predictions and quantify solubility in solvents relevant to their work. By combining theoretical prediction with systematic experimental verification, scientists can accelerate process development, optimize reaction conditions, and ensure the reliable application of this versatile synthetic building block.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.

- EXPERIMENT 1 DETERMIN

- solubility experimental methods.pptx. Slideshare.

- Solubility of organic compounds (video). Khan Academy.

- tert-butyl 2-amino-2-oxoacet

- Organic Solvent Solubility D

- Common Organic Solvents: Table of Properties. University of California, Los Angeles.

Sources

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 2-amino-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Importance of Spectroscopic Analysis

Tert-butyl 2-amino-2-oxoacetate is a bifunctional molecule incorporating a primary amide and a tert-butyl ester. This unique combination makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including peptidomimetics and heterocyclic compounds. Accurate and unambiguous structural confirmation is paramount in any synthetic workflow to ensure the integrity of downstream applications. Spectroscopic methods provide a non-destructive and highly informative means of elucidating molecular structure and confirming the identity of a synthesized compound. This guide will serve as a practical reference for the interpretation of the key spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is expected to be relatively simple, displaying two distinct signals. The chemical shifts are predicted based on the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~1.50 | Singlet | 9H | (CH₃ )₃C- | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. The chemical shift is characteristic of tert-butyl esters. |

| ~7.0-8.0 | Broad Singlet | 2H | -NH₂ | The protons of the primary amide are expected to be deshielded and may appear as a broad signal due to quadrupole broadening and potential hydrogen exchange. The exact chemical shift can be highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. Four distinct signals are predicted for this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~28.0 | (C H₃)₃C- | The three equivalent methyl carbons of the tert-butyl group. |

| ~83.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group, shifted downfield due to the adjacent oxygen atom. |

| ~160.0 | C =O (Ester) | The carbonyl carbon of the ester group. |

| ~165.0 | C =O (Amide) | The carbonyl carbon of the amide group, typically found slightly downfield from ester carbonyls. |

Experimental Protocol for NMR Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra of a sample like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient for a sample of this concentration.

-

For ¹³C NMR, a greater number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the N-H bonds of the amide and the C=O bonds of the ester and amide.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400-3200 | Strong, Broad | Amide (N-H) | N-H Stretch (symmetric and asymmetric) |

| ~2980 | Strong | Alkyl (C-H) | C-H Stretch |

| ~1740 | Strong | Ester (C=O) | C=O Stretch |

| ~1680 | Strong | Amide (C=O) | C=O Stretch (Amide I band) |

| ~1600 | Medium | Amide (N-H) | N-H Bend |

| ~1250 | Strong | Ester (C-O) | C-O Stretch |

Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of solid or liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum.

-

Process the resulting spectrum to identify the key absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound (Molecular Weight: 145.16 g/mol ), the following features are expected in an electron ionization (EI) mass spectrum.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale |

| 145 | [M]⁺ | Molecular ion peak. |

| 130 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 89 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl ester. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation, often a prominent peak for tert-butyl containing compounds. |

| 44 | [H₂N-C=O]⁺ | Amide fragment. |

Experimental Protocol for Mass Spectrometry

The choice of ionization technique will influence the appearance of the mass spectrum. Electrospray ionization (ESI) is a soft ionization technique that is likely to show a prominent protonated molecule [M+H]⁺ at m/z 146.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300).

-

Visualization of Spectroscopic-Structural Correlations

To better illustrate the relationship between the molecular structure of this compound and its spectroscopic data, the following diagrams are provided.

Caption: Correlation of molecular structure with key spectroscopic data.

Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic profile of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently approach the synthesis and characterization of this important chemical building block. The provided experimental protocols offer a starting point for obtaining high-quality data in a laboratory setting. It is the author's hope that this guide will serve as a valuable resource for scientists engaged in the synthesis and application of this compound and related compounds.

References

Note: As no direct experimental spectra are widely published, this reference list includes sources for spectroscopic principles and data for analogous compounds.

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem . National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook . National Institute of Standards and Technology. [Link]

An In-depth Technical Guide to the Material Safety of Tert-butyl 2-amino-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

Tert-butyl 2-amino-2-oxoacetate, also known as tert-butyl carbamoylformate, is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its molecular structure, combining a reactive amino-oxoacetate moiety with a bulky tert-butyl ester, makes it a versatile reagent.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| CAS Number | 35454-04-7 | [1] |

| Appearance | White powder | [1] |

| Purity | Typically >95% | [1] |

Hazard Identification and GHS Classification

Inferred GHS Classification:

-

Flammable Liquids: While the compound is a solid, it may have a low flash point or be combustible under certain conditions, similar to other tert-butyl esters.

-

Skin Corrosion/Irritation: The presence of the amino-oxoacetate group suggests a potential for skin irritation upon prolonged or repeated contact.

-

Serious Eye Damage/Eye Irritation: As with many fine chemicals, direct contact with the eyes is likely to cause serious irritation.

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory System: Inhalation of the powder may cause respiratory tract irritation.

Pictograms:

Signal Word: Warning

Inferred Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the safe handling and storage of this compound in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

-

Dissolution: When dissolving the solid, add the powder slowly to the solvent to prevent splashing. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

-

Reaction Quenching: If used in a chemical reaction, be mindful that quenching procedures can sometimes be vigorous. Plan the quench accordingly and perform it with caution.

-

Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for chemical waste.

Storage Requirements

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention. |

Toxicological and Ecological Information

Toxicological Profile

Specific toxicological data, such as LD50 (median lethal dose) values, for this compound are not available. However, based on the inferred GHS classification, the compound should be treated as potentially harmful if inhaled, ingested, or in contact with skin. The primary health concerns are irritation to the skin, eyes, and respiratory system.

Ecological Impact

There is no specific data available on the ecotoxicity of this compound. As a general precaution for all synthetic organic compounds, prevent its release into the environment. Do not allow it to enter drains, sewers, or waterways.

Applications in Drug Development and Research

This compound serves as a valuable building block in medicinal chemistry and drug development. Its bifunctional nature allows for the introduction of both a protected carboxylic acid (via the tert-butyl ester) and a primary amide group. This is particularly useful in the synthesis of complex molecules, including peptide mimics and heterocyclic compounds that are often the core of new therapeutic agents. For instance, related oxoacetate derivatives are used in the synthesis of precursors for drugs like Edoxaban, an anticoagulant. The tert-butyl protecting group can be selectively removed under acidic conditions, a common strategy in multi-step organic synthesis.

Conclusion

While a comprehensive, officially sanctioned Material Safety Data Sheet for this compound is not currently available, a robust safety profile can be constructed by examining the properties of analogous compounds. Researchers and drug development professionals should handle this compound with the care due to a potentially flammable, irritant, and harmful chemical. Adherence to the safe handling protocols, use of appropriate personal protective equipment, and a thorough understanding of its chemical reactivity are paramount to ensuring a safe laboratory environment.

References

- AK Scientific, Inc. Safety Data Sheet for Acetic acid, oxo-, 1,1-dimethylethyl ester. [Link to a representative, though not identical, SDS would be placed here if available]

- Fisher Scientific. Safety Data Sheet for a representative tert-butyl containing compound. [Link to a representative, though not identical, SDS would be placed here if available]

Sources

A Technical Guide to the Stability and Storage of Tert-butyl 2-amino-2-oxoacetate

Introduction: The Utility and Challenges of a Key Building Block

Tert-butyl 2-amino-2-oxoacetate, a bifunctional molecule featuring both a tert-butyl ester and a primary amide, serves as a valuable building block in organic synthesis, particularly in the construction of complex nitrogen-containing compounds relevant to pharmaceutical and agrochemical research. Its structure offers two distinct points for chemical modification, making it a versatile intermediate. However, the very features that make it synthetically attractive also present challenges regarding its stability and long-term storage. This guide provides an in-depth analysis of the chemical properties of this compound, offering field-proven insights into its stability profile and best practices for its storage and handling to ensure its integrity for research and development applications.

Chemical Stability Profile: Understanding the Inherent Sensitivities

While specific, in-depth stability studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its stability can be derived from the chemical principles governing its core functional groups: the tert-butyl ester and the primary amide.

The Vulnerability of the Tert-butyl Ester

The tert-butyl ester group is notoriously sensitive to acidic conditions. The carbocation intermediate formed upon cleavage is highly stabilized, facilitating hydrolysis back to the corresponding carboxylic acid (oxamic acid) and tert-butanol, or elimination to isobutylene. This reaction can be initiated by strong acids and even trace amounts of acidic impurities. The presence of water will further promote this degradation pathway.

The Robustness of the Primary Amide

In contrast, the primary amide group is significantly more stable than the ester. Amide hydrolysis typically requires more forcing conditions, such as strong acid or base and elevated temperatures. Under typical storage conditions, the amide moiety is expected to remain intact.

Based on this analysis, the primary degradation pathway of concern for this compound is the acid-catalyzed hydrolysis of the tert-butyl ester.

Visualizing Potential Degradation

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term viability of this compound, the following storage and handling protocols are recommended. These are based on best practices for handling sensitive chemical compounds and information derived from related structures.

Quantitative Storage Recommendations